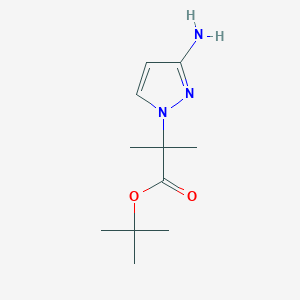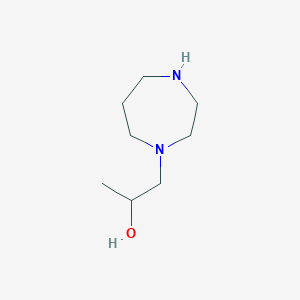
N-(3-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as CMPD101, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit inhibitory activity against various enzymes and proteins, making it a promising candidate for the development of novel drugs.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
Research on structurally related pyridine-bridged bis-carboxamide compounds demonstrates significant antimicrobial activity against a range of bacterial and fungal pathogens. Such compounds have been synthesized and evaluated for their potential as bactericidal and fungicidal agents, showing comparable activity to reference antibiotics like streptomycin and fusidic acid (M. Al-Omar & A. Amr, 2010). Additionally, some derivatives of related heterocyclic compounds, including thieno[2,3-b]pyridines and pyridothienopyrimidines, have demonstrated notable antimicrobial properties, suggesting a broad application of these frameworks in developing new antimicrobial agents (M. Gad-Elkareem et al., 2011).
Anti-Inflammatory Applications
Compounds featuring the pyrrolidine moiety, analogous to the structure of interest, have shown promising anti-inflammatory activity. For instance, derivatives of N-hydroxy methyl 2(4-isobutyl phenyl) propionamide with pyrrolidine have exhibited potent anti-inflammatory effects in carrageenan-induced rat paw oedema models. This suggests potential therapeutic applications for related structures in treating inflammation (A. Rajasekaran et al., 1999).
Synthesis and Material Science
Research into the synthesis of heterocyclic compounds from related chemical frameworks has provided valuable methodologies that could be applicable to the synthesis and functionalization of N-(3-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. These methodologies offer pathways to a wide variety of carbonyl intermediates and have implications for the development of materials and pharmaceuticals (Luis G Calvo et al., 2002).
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-11-12(17)5-4-6-13(11)18-16(22)14-7-8-15(20-19-14)21-9-2-3-10-21/h4-8H,2-3,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOMIMZVYPGANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Prop-2-enyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2963390.png)

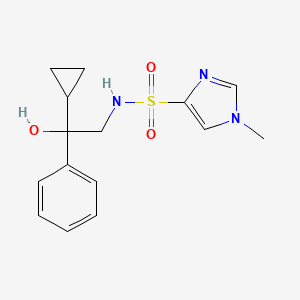
![5-Chloropyrazolo[1,5-a]quinazoline](/img/structure/B2963394.png)


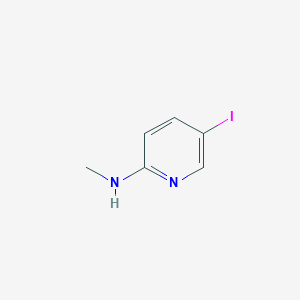
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2963399.png)
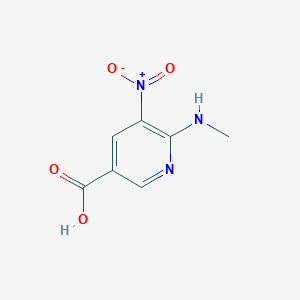
![N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine](/img/structure/B2963401.png)
![N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2963402.png)
